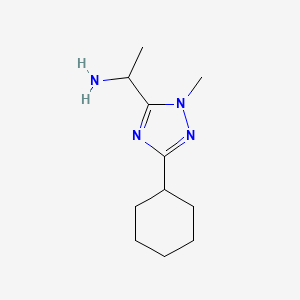
(S)-1-(3-Methyl-1h-1,2,4-triazol-5-yl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-(3-Methyl-1h-1,2,4-triazol-5-yl)ethan-1-ol is a chiral compound with a triazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-Methyl-1h-1,2,4-triazol-5-yl)ethan-1-ol typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Chiral Resolution: The chiral center is introduced, and enantiomeric separation is performed to obtain the (S)-enantiomer.
Hydroxylation: Introduction of the hydroxyl group at the ethan-1-ol position.
Industrial Production Methods
Industrial production methods may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of chiral catalysts are often employed to enhance efficiency.
化学反応の分析
Types of Reactions
(S)-1-(3-Methyl-1h-1,2,4-triazol-5-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents such as NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: Conditions may vary depending on the substituent being introduced.
Major Products
The major products formed from these reactions include various derivatives of the triazole ring, which can be further functionalized for specific applications.
科学的研究の応用
(S)-1-(3-Methyl-1h-1,2,4-triazol-5-yl)ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism by which (S)-1-(3-Methyl-1h-1,2,4-triazol-5-yl)ethan-1-ol exerts its effects involves interaction with specific molecular targets. These targets may include enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application.
類似化合物との比較
Similar Compounds
1-(3-Methyl-1h-1,2,4-triazol-5-yl)ethan-1-ol: The non-chiral version of the compound.
1-(3-Methyl-1h-1,2,4-triazol-5-yl)propan-1-ol: A similar compound with a different alkyl chain length.
Uniqueness
(S)-1-(3-Methyl-1h-1,2,4-triazol-5-yl)ethan-1-ol is unique due to its chiral center, which can impart specific biological activity and selectivity in its applications. This makes it a valuable compound for research and development in various fields.
特性
分子式 |
C5H9N3O |
|---|---|
分子量 |
127.14 g/mol |
IUPAC名 |
(1S)-1-(5-methyl-1H-1,2,4-triazol-3-yl)ethanol |
InChI |
InChI=1S/C5H9N3O/c1-3(9)5-6-4(2)7-8-5/h3,9H,1-2H3,(H,6,7,8)/t3-/m0/s1 |
InChIキー |
WJWAGYYQNNIODS-VKHMYHEASA-N |
異性体SMILES |
CC1=NC(=NN1)[C@H](C)O |
正規SMILES |
CC1=NC(=NN1)C(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-benzyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylicacid](/img/structure/B13585894.png)
![tert-Butyl (1S,6S)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13585903.png)

![N-[2-(4-methoxyphenoxy)ethyl]-3-methyl-5-(methylamino)-1,2-thiazole-4-carboxamide](/img/structure/B13585912.png)






![6,9-Dimethylspiro[4.4]nonan-1-one](/img/structure/B13585946.png)
